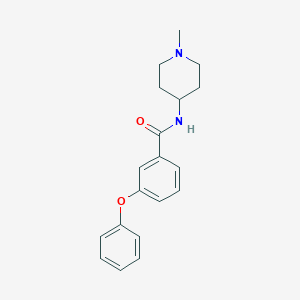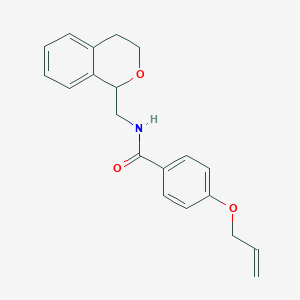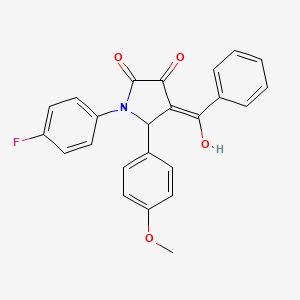![molecular formula C18H10ClFN2S B5326696 3-(2-chlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5326696.png)
3-(2-chlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to inhibit the activity of JAK enzymes involved in the signaling pathways of cytokines and growth factors.
科学的研究の応用
3-(2-chlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes involved in the signaling pathways of cytokines and growth factors, which are known to play a crucial role in the pathogenesis of these diseases.
作用機序
3-(2-chlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting the activity of these enzymes, this compound prevents the downstream activation of STAT proteins, which are transcription factors involved in the regulation of gene expression. This ultimately leads to the inhibition of the production of pro-inflammatory cytokines and the suppression of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in various animal models of autoimmune diseases. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) and to suppress the activation of T cells and B cells. In addition, this compound has been shown to reduce the proliferation of synovial fibroblasts and to inhibit the formation of osteoclasts, which are involved in bone resorption.
実験室実験の利点と制限
One of the advantages of using 3-(2-chlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its selectivity for JAK enzymes. This allows for the specific inhibition of the signaling pathways of cytokines and growth factors involved in the pathogenesis of autoimmune diseases. However, one of the limitations of using this compound is its potential for off-target effects, which may lead to unwanted side effects.
将来の方向性
There are several future directions for the research and development of 3-(2-chlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in clinical trials. Another direction is the identification of biomarkers that can be used to predict the response to this compound in patients with autoimmune diseases. Additionally, the combination of this compound with other immunomodulatory agents may provide a more effective treatment strategy for autoimmune diseases. Finally, the exploration of the potential therapeutic applications of this compound in other diseases such as cancer and infectious diseases may provide new opportunities for drug development.
合成法
The synthesis of 3-(2-chlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 2-chlorobenzonitrile with 4-fluorophenylthiourea in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromoacetophenone in the presence of a palladium catalyst to yield the final product, this compound.
特性
IUPAC Name |
(Z)-3-(2-chlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2S/c19-16-4-2-1-3-13(16)9-14(10-21)18-22-17(11-23-18)12-5-7-15(20)8-6-12/h1-9,11H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZUUDYVPUZUAE-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5326623.png)


![methyl 4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B5326645.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl}-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5326649.png)
![5-[2-(5-chloro-2-ethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5326652.png)

![ethyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5326666.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5326667.png)

![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326672.png)
![methyl [(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5326680.png)
![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,6-dimethyl-1H-benzimidazole hydrochloride](/img/structure/B5326699.png)
